Molecular Weight and Structural Differentiation from Tetrahydrofurfuryl Acrylate (THFA): Direct Ester Attachment vs. Methylene Spacer
2-Tetrahydrofuranyl acrylate (C₇H₁₀O₃, MW = 142.15 g/mol) differs structurally from its closest commercial analog, tetrahydrofurfuryl acrylate (THFA, CAS 2399-48-6, C₈H₁₂O₃, MW = 156.18 g/mol), by the absence of a methylene spacer between the acrylate ester oxygen and the THF ring . In 2-tetrahydrofuranyl acrylate, the acryloyl group is directly attached to the 2-position of the THF ring, forming an acetal-like ester linkage. In THFA, the acrylate is attached via a –CH₂– linker, yielding a conventional ester. This structural difference reduces the molecular weight by 14.03 g/mol (approximately 9.9% lower than THFA) and fundamentally alters the susceptibility of the ester bond to acid-catalyzed hydrolysis, a property critical in photoresist deprotection chemistry .
| Evidence Dimension | Molecular weight and ester linkage architecture |
|---|---|
| Target Compound Data | C₇H₁₀O₃; MW = 142.15 g/mol; acrylate directly attached to THF 2-position (acetal-like ester); no methylene spacer |
| Comparator Or Baseline | Tetrahydrofurfuryl acrylate (THFA, CAS 2399-48-6): C₈H₁₂O₃; MW = 156.18 g/mol; acrylate attached via –CH₂– methylene linker (conventional ester) |
| Quantified Difference | ΔMW = 14.03 g/mol (2-tetrahydrofuranyl acrylate is ~9.9% lower molecular weight); distinct ester lability profiles |
| Conditions | Structural analysis based on IUPAC nomenclature, InChI, and molecular formula data from chemical databases |
Why This Matters
The lower molecular weight and acetal-like ester linkage directly impact monomer loading in formulations, volatility during processing, and acid-catalyzed deprotection kinetics in photoresist applications—parameters that cannot be replicated by substituting THFA.
- [1] Steinmann A. Photoresist material based on polystyrenes. US Patent 5,324,804 A. 1994. Compounds of formula (I) wherein R is 2-tetrahydrofuranyl or 2-tetrahydropyranyl. View Source
